molecular formula C10H18N2O2 B1527089 (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane CAS No. 1250883-73-8

(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane

货号: B1527089
CAS 编号: 1250883-73-8
分子量: 198.26 g/mol
InChI 键: IJHTZGBRXSYOMG-MHPPCMCBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane (CAS: 1250883-73-8) is a bicyclic organic compound featuring a 3-azabicyclo[3.1.0]hexane core with a tert-butoxycarbonyl (Boc)-protected amine group at the 1-position. The Boc group serves as a protective moiety for amines during synthetic processes, enabling selective reactivity in multi-step syntheses, particularly in pharmaceutical intermediates . The rigid bicyclic structure confers stereochemical stability, making it valuable in drug discovery for optimizing target binding and metabolic stability.

属性

IUPAC Name

tert-butyl N-[(1R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10-4-7(10)5-11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13)/t7?,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHTZGBRXSYOMG-MHPPCMCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]12CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis Starting from Azabicyclo[3.1.0]hexane Derivatives

A common route involves the use of N-Boc protected amino acid derivatives or bicyclic proline analogs as starting materials. For example, the bicyclic proline methyl ester can be coupled with Boc-protected amino acids to yield intermediates that contain the bicyclic amine structure with Boc protection.

Boc Protection Strategy

The Boc group is introduced to protect the amine functionality during subsequent synthetic transformations. This is typically achieved by treating the free amine or amine-containing intermediates with di-tert-butyl dicarbonate (Boc2O) under basic conditions, ensuring selective protection of the nitrogen atom without affecting other sensitive groups.

Stereoselective Synthesis and Resolution

The (R)-configuration is crucial for biological activity. Stereoselective synthesis is often accomplished by starting from optically active precursors such as N-Boc-L-(+)-glutamic acid derivatives, which undergo cyclization and alkylation steps to yield the bicyclic core with high diastereoselectivity. For instance, treatment of N-Boc-L-(+)-glutamic acid dimethyl ester with lithium hexamethyldisilazide (LiHMDS) and bromopropionitrile at low temperature (-78°C) affords alkylated intermediates with high stereochemical purity.

Subsequent reduction and cyclization steps convert these intermediates into the 3-azabicyclo[3.1.0]hexane framework. The Boc group remains intact during these transformations, facilitating purification and handling.

Representative Synthetic Scheme (Summary)

Step Reagents/Conditions Outcome/Notes
1 N-Boc-L-(+)-glutamic acid dimethyl ester + LiHMDS, BrCH2CH2CN, -78°C Alkylation to yield stereoselective intermediate (40% yield)
2 Reduction with NaBH4-CoCl2 complex Conversion of nitrile to amine, cyclization to 6-membered lactam (68% yield)
3 Conversion of methyl ester to nitrile via ammonium hydroxide, tosyl chloride, pyridine Formation of nitrile derivative (58% yield over two steps)
4 Boc protection (if not already protected) Introduction of Boc group for amine protection
5 Purification and resolution Isolation of (R)-enantiomer with high stereochemical purity

Research Findings and Optimization Notes

  • The use of LiHMDS at low temperature (-78°C) is critical for achieving high diastereoselectivity during alkylation.
  • The sodium borohydride-cobaltous chloride reduction system selectively reduces nitriles to amines without affecting the Boc group.
  • Boc protection provides stability to the amine during harsh reaction conditions and facilitates chromatographic purification.
  • The overall synthetic route allows for multigram scale preparation of the this compound with good yields and enantiomeric purity, making it suitable for further medicinal chemistry applications.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material N-Boc-L-(+)-glutamic acid dimethyl ester
Key Reagents LiHMDS, bromopropionitrile, NaBH4-CoCl2, Boc2O
Reaction Conditions Low temperature (-78°C) for alkylation
Stereoselectivity High diastereoselectivity (>95%)
Yield Range 40% (alkylation) to 68% (reduction/cyclization)
Protection Group Boc (tert-butoxycarbonyl)
Final Product Molecular Weight 198.26 g/mol

化学反应分析

Types of Reactions

®-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amine, various oxidized or reduced derivatives, and ring-opened products, depending on the specific reaction conditions and reagents used .

科学研究应用

Structural Characteristics and Synthesis

The compound features a bicyclic framework that contributes to its conformational rigidity. Its molecular formula is C10H18N2O2C_{10}H_{18}N_{2}O_{2} with a molecular weight of 198.26 g/mol. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amino functionality, facilitating various chemical transformations while maintaining the integrity of the bicyclic structure.

Antibacterial and Antifungal Activity

The azabicyclo[3.1.0]hexane moiety is integral to several pharmaceutical agents, including gyrase inhibitors such as Trovafloxacin, which target bacterial DNA replication mechanisms . Derivatives of this compound have shown promising antibacterial and antifungal activities, making them suitable candidates for further development against resistant strains of bacteria and fungi.

Antidiabetic Agents

Compounds derived from (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane have been linked to the development of dipeptidyl peptidase IV (DPP-4) inhibitors like Saxagliptin, which is used in the management of type 2 diabetes mellitus . These compounds demonstrate efficacy in lowering blood glucose levels by enhancing incretin hormone activity.

Case Study: Synthesis of Antibacterial Derivatives

A study synthesized various derivatives of this compound through nucleophilic substitution reactions with polychloronitrobutadienes. These derivatives exhibited significant antibacterial properties, leading to the identification of new candidates for antibiotic development .

Synthetic Methodologies

The compound serves as a versatile building block in organic synthesis, particularly in creating complex heterocycles through reactions such as:

  • Nucleophilic Substitution : The azabicyclo structure allows for effective nucleophilic substitution reactions, facilitating the formation of various derivatives with enhanced biological activities.
  • Cyclization Reactions : It can be employed in cyclization processes to yield highly functionalized heterocycles, which are pivotal in drug discovery .

Table 2: Synthetic Routes Involving this compound

Reaction TypeDescriptionYield (%)
Nucleophilic SubstitutionFormation of enamines from polychloronitrobutadienes80
CyclizationSynthesis of pyrazoles and pyrimidines70-90

Biological Mechanisms and Activities

Research indicates that derivatives of this compound exhibit diverse biological activities, including:

  • Inhibition of Bacterial Gyrase : This mechanism is crucial for developing new antibiotics targeting bacterial DNA replication.
  • DPP-4 Inhibition : Compounds like Saxagliptin demonstrate efficacy in managing blood sugar levels by inhibiting DPP-4 enzymes.

相似化合物的比较

Comparison with Similar Compounds

The 3-azabicyclo[3.1.0]hexane scaffold is versatile, with modifications leading to diverse pharmacological and physicochemical properties. Below is a structured comparison with key analogs:

Structural and Functional Variations

Compound Name Substituent/R-Group Key Features Pharmacological/Industrial Relevance References
(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane Boc-protected amine - Protective group for amine
- Synthetic intermediate
Drug intermediate, peptide synthesis
(−)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane 3,4-Dichlorophenyl - Two stereocenters (1S,5R)
- Dopamine reuptake inhibitor
Treatment of ADHD, depression, Parkinson’s
(1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane Naphthyl - Sustained-release formulation
- Improved pharmacokinetics
Long-term CNS therapies
Betovumelinum (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl) 3-methyl-1,2,4-oxadiazol-5-yl - Muscarinic receptor agonist
- Stereospecific activity
Neuromuscular disorders
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid Benzyl + carboxylic acid - Polar functional group
- Enhanced solubility
Probable intermediate for bioactive molecules
1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane 4-Bromophenyl - Halogen substituent
- Cross-coupling precursor
Synthetic building block

Pharmacological and Physicochemical Properties

  • Bioactivity :
    • (−)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane exhibits potent dopamine reuptake inhibition (Ki < 10 nM), whereas the Boc-protected analog lacks direct activity, serving as a synthetic precursor .
    • Betovumelinum’s oxadiazole substituent enhances muscarinic receptor binding affinity compared to aryl-substituted analogs .
  • Solubility and Stability :
    • Carboxylic acid derivatives (e.g., 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid) exhibit higher aqueous solubility, beneficial for formulation .
    • The Boc group improves stability during synthesis but requires deprotection for in vivo activation .

生物活性

(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.

Structural Overview

The compound features a bicyclic structure that includes a nitrogen atom within the ring system, which is crucial for its interaction with biological targets. The presence of the Boc (tert-butoxycarbonyl) group enhances its stability and solubility, making it suitable for biological evaluations.

Antitumor Activity

Recent studies have demonstrated that derivatives of azabicyclo[3.1.0]hexane exhibit significant antitumor activity. For instance, compounds containing this scaffold were evaluated against various cancer cell lines, including HeLa and CT26. The findings revealed:

  • Induction of Apoptosis : Treatment with azabicyclo[3.1.0]hexane derivatives led to an accumulation of cells in the SubG1 phase of the cell cycle, indicating apoptosis induction.
  • Cell Motility Reduction : A marked decrease in cell motility was observed post-treatment, with significant morphological changes noted under confocal microscopy, such as the disappearance of actin filaments in up to 90% of treated HeLa cells .
Cell Line IC50 (μM) Effect on Cell Cycle Morphological Changes
HeLa4.2 - 24.1Accumulation in SubG1Dispersed actin filaments
CT264.2 - 24.1Accumulation in SubG1Reduced filopodium-like protrusions

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly against SARS-CoV-2. In vitro studies indicated that modifications to the azabicyclo structure could enhance potency against viral proteases:

  • Inhibition of SARS-CoV-2 Main Protease : Compounds derived from this scaffold demonstrated inhibitory activity against the viral protease with Ki values as low as 27.7 nM, showcasing their potential as antiviral agents .
  • Efficacy in Cellular Assays : The compounds exhibited EC50 values ranging from 85 nM to 1364 nM in various cellular assays, indicating promising antiviral efficacy .

Study on Antitumor Agents

A comprehensive evaluation was conducted on a series of azaspiro[bicyclo[3.1.0]hexane derivatives, which included this compound:

  • Experimental Setup : The study involved treating cancer cell lines with varying concentrations of the compounds and assessing cell viability through MTT assays.
  • Results : The most active compounds significantly reduced cell viability and induced apoptosis, confirming their potential as effective antitumor agents.

Study on Antiviral Activity

Another pivotal study focused on the design and synthesis of peptidomimetic inhibitors based on the azabicyclo framework:

  • Methodology : Various modifications were made to the P2 and P4 positions of the scaffold, leading to compounds with enhanced inhibition against SARS-CoV-2.
  • Outcomes : Compounds exhibited improved metabolic stability and antiviral activity compared to existing treatments, positioning them as candidates for further development.

常见问题

Q. What are the primary synthetic strategies for constructing the 3-azabicyclo[3.1.0]hexane core in (R)-1-(Boc-amino) derivatives?

The 3-azabicyclo[3.1.0]hexane scaffold is typically synthesized via:

  • Cyclopropanation : Palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones yields high diastereoselectivity and efficiency (e.g., >80% yield) .
  • Enyne Cyclization : Transition-metal-catalyzed (e.g., Ru or Pd) cyclization of 1,5- or 1,6-enynes forms both rings simultaneously, enabling rapid access to the bicyclic structure .
  • Reductive Amination : Asymmetric reductive amination of cyclopropane dicarbonyls using chiral Ir catalysts achieves enantiopure derivatives critical for pharmacological studies .

Q. How does the 3-azabicyclo[3.1.0]hexane framework contribute to biological activity in drug discovery?

The rigid bicyclic structure enhances:

  • Receptor Binding : The nitrogen atom and strained cyclopropane ring mimic bioactive conformations, enabling antagonism of opioid receptors (e.g., μ-opioid) and sigma receptor ligands .
  • Metabolic Stability : The sp³-hybridized nitrogen and fused rings reduce susceptibility to oxidative degradation, improving pharmacokinetic profiles .
  • Diverse Targeting : Derivatives show activity as histone deacetylase inhibitors, triple reuptake inhibitors (SERT, NET, DAT), and aromatase inhibitors, relevant in oncology and neurology .

Advanced Research Questions

Q. What methodologies address diastereoselectivity challenges in synthesizing (R)-configured 3-azabicyclo[3.1.0]hexane derivatives?

Key approaches include:

  • Chiral Catalysts : Cu/Ph-Phosferrox complexes enable enantioselective 1,3-dipolar cycloadditions of azomethine ylides to cyclopropenes, achieving >90% enantiomeric excess (ee) .
  • Dynamic Kinetic Resolution : Gold-catalyzed oxidative cyclopropanation of N-allylynamides with pyridine N-oxide as an oxidant allows control over stereochemistry under mild conditions (e.g., 60–85% yield) .
  • Lithium-Halogen Exchange : Radical cyclization of β-ketophosphonates followed by lithium-halogen exchange achieves high diastereoselectivity (>20:1 dr) in phosphonate-functionalized derivatives .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for 3-azabicyclo[3.1.0]hexane-based therapeutics?

  • Substituent-Specific Assays : Systematic variation of substituents (e.g., 1-aryl vs. 6-alkoxyalkyl groups) reveals divergent activity profiles. For example, 1-(4-methylphenyl) derivatives show potent analgesia, while N-allyl analogs are inactive .
  • Isomer Separation : Chiral chromatography or crystallization resolves racemic mixtures, as seen in (±-cis/trans)-carboxylic acid derivatives, where the 1R,5S enantiomer exhibits exclusive aromatase inhibition .
  • Computational Modeling : Pharmacophore models guide scaffold decoration to balance potency and selectivity, as demonstrated in triple reuptake inhibitors with >30% oral bioavailability .

Q. What analytical techniques are critical for characterizing complex spiro-fused 3-azabicyclo[3.1.0]hexane derivatives?

  • X-ray Crystallography : Determines absolute configurations (e.g., 1R,5S in bicifadine) and validates strained ring geometries .
  • NMR Spectroscopy : 2D NOESY and COSY distinguish diastereomers by correlating cyclopropane proton coupling constants (e.g., J = 5–8 Hz for transannular interactions) .
  • Mass Spectrometry (HRMS) : Confirms molecular formulae for unstable intermediates like N-chloro-3-azabicyclo[3.1.0]hexane, which decomposes upon isolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane
Reactant of Route 2
(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。